molecular formula C16H22N6O2 B2980326 1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895832-82-3

1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2980326
CAS No.: 895832-82-3
M. Wt: 330.392
InChI Key: UPJCQIZLWAHECR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid were synthesized and evaluated for their pharmacological properties. Preliminary studies indicated potential anxiolytic and antidepressant activities in animal models, suggesting that these compounds could serve as leads for developing new therapeutic agents in these domains (Zagórska et al., 2009).

Molecular Structure and Activity Relationships

Further investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities, highlighting the significance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity. These studies provided insights into designing compounds with targeted receptor profiles, potentially useful for psychiatric and neurological therapeutic applications (Zagórska et al., 2015).

Antimicrobial and Antiviral Potential

Additionally, the synthesis and evaluation of mesoionic purinone analogs have contributed to the understanding of their properties, including hydrolytic reactions and potential for generating novel compounds with antimicrobial and antiviral activities. This area of research underscores the versatility of imidazo[2,1-f]purine derivatives in developing agents against a broad spectrum of pathogens (Coburn & Taylor, 1982).

Novel Syntheses and Biological Activities

Innovative synthetic approaches have led to the creation of xanthene and other derivatives, revealing a wide range of biological activities, including antiasthmatic properties. These studies highlight the potential of 1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives for various therapeutic applications beyond the central nervous system (Bhatia et al., 2016).

Future Directions

The importance of piperidine nucleus in the field of drug discovery is well recognized . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a vibrant and active field of research.

Properties

IUPAC Name

4,7-dimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-11-10-22-12-13(19(2)16(24)18-14(12)23)17-15(22)21(11)9-8-20-6-4-3-5-7-20/h10H,3-9H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCQIZLWAHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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